molecular formula C12H17ClFNO B1445406 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride CAS No. 1429505-77-0

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Cat. No.: B1445406
CAS No.: 1429505-77-0
M. Wt: 245.72 g/mol
InChI Key: UODQQZVHIMUSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorobenzyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of neurodegenerative diseases.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway, reducing the accumulation of beta-amyloid peptide.

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it could lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of neurodegenerative diseases characterized by the accumulation of this peptide.

Biochemical Analysis

Biochemical Properties

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One notable interaction is with the enzyme tyrosinase, which is involved in melanin production. This compound has been identified as a potential tyrosinase inhibitor, showing promise in preventing skin pigmentation and melanoma . Additionally, it interacts with the chemokine receptor CCR5, which is essential for HIV-1 entry into cells. By acting as a CCR5 antagonist, this compound can inhibit HIV-1 infection .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly those expressing CCR5, this compound can block HIV-1 entry, thereby preventing viral replication and spread . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols to o-diphenols, a key step in melanin synthesis . In the case of CCR5 antagonism, the compound forms a salt-bridge interaction with the receptor’s basic nitrogen atom, blocking HIV-1 from binding and entering the host cell . These interactions highlight the compound’s ability to modulate enzyme activity and receptor function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that it remains stable under controlled conditions, maintaining its inhibitory effects on tyrosinase and CCR5 over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of target enzymes and receptors, indicating its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and CCR5-mediated HIV-1 entry without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or systemic side effects. Threshold effects have been observed, where a minimum effective dose is required to achieve desired biochemical outcomes. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. In the case of tyrosinase inhibition, the compound affects the metabolic flux of melanin synthesis, reducing the production of melanin precursors . Additionally, its interaction with CCR5 influences the metabolic pathways associated with HIV-1 entry and replication . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with piperidine under basic conditions to form 4-(4-fluorobenzyl)piperidine.

    Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(4-fluorobenzyl)piperidine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: 4-(4-Fluorobenzyl)piperidin-4-one.

    Reduction: 4-(4-Fluorobenzyl)piperidine.

    Substitution: Various substituted benzyl piperidines depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine hydrochloride
  • 4-(4-Chlorobenzyl)piperidine hydrochloride
  • 4-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. The fluorobenzyl group also enhances its reactivity and binding affinity compared to other similar compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQQZVHIMUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate (2.0 g) in ethanol (10 mL) was added 2.0 M HCl/ethanol solution (20 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, and the obtained solid was recrystallized from ethanol/hexane to give the title compound (1.4 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
HCl ethanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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